1,2-Di-m-tolylethyne
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Overview
Description
1,2-Di-m-tolylethyne is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
1,2-Di-m-tolylethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as potassium carbonate. Major products formed from these reactions include substituted alkynes, alkenes, and aromatic compounds.
Scientific Research Applications
1,2-Di-m-tolylethyne has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for creating complex molecules.
Biology: It serves as a precursor for fluorescent dyes and other bioactive compounds.
Medicine: It is investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,2-Di-m-tolylethyne involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metals that can catalyze various reactions. Its olefinic properties allow it to participate in polymerization and other addition reactions, contributing to its effectiveness in organic synthesis and material science .
Comparison with Similar Compounds
1,2-Di-m-tolylethyne can be compared with other similar compounds such as:
1,2-Di-p-tolylethyne: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Diphenylacetylene: Another related compound with distinct electronic properties and uses in organic synthesis.
1,2-Di(naphthalen-2-yl)ethyne: A compound with larger aromatic systems, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific substituents and the resulting balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-3-[2-(3-methylphenyl)ethynyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHYYQMOXOCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.